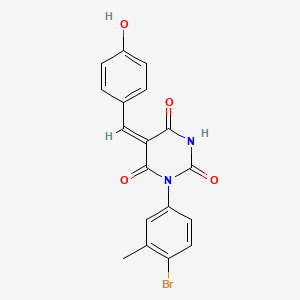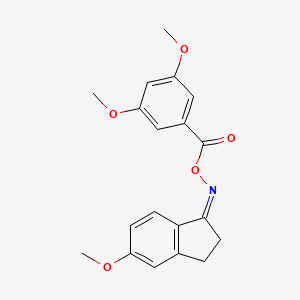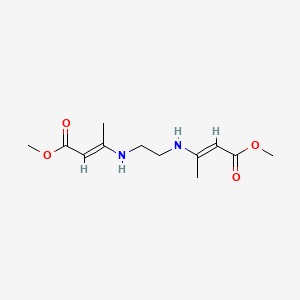![molecular formula C17H16BrNO B3910655 1-(4-bromophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B3910655.png)
1-(4-bromophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one
Overview
Description
1-(4-bromophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BMA-12 and is categorized as an arylalkenone. It has been studied extensively for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one involves its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also has the ability to scavenge free radicals and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-bromophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one has a variety of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-bromophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one in lab experiments include its high potency and specificity for its target enzymes. However, its limitations include its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
1-(4-bromophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one has great potential for future research. Some future directions that can be explored include its potential applications in the treatment of neurodegenerative diseases, its use as an anti-inflammatory agent, and its potential as an anticancer drug. Further studies can also be conducted to investigate its mechanism of action and potential side effects.
Scientific Research Applications
1-(4-bromophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one has been studied extensively for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-methylanilino)but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c1-12-5-3-4-6-16(12)19-13(2)11-17(20)14-7-9-15(18)10-8-14/h3-11,19H,1-2H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGUOLUFOQBBHN-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=CC(=O)C2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C(=C/C(=O)C2=CC=C(C=C2)Br)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-bromophenyl)-3-(2-methylanilino)but-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-[2-(methylthio)benzoyl]oxime](/img/structure/B3910577.png)


![N-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B3910588.png)
![N-(2,3-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3910596.png)
![11-(4-fluorophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3910598.png)
![N-{3-(3-nitrophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B3910605.png)
![N-(3,4-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3910609.png)

![N-[3-(2-furyl)-2-propen-1-ylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3910635.png)

![N-(3-chlorophenyl)-N'-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3910667.png)
![ethyl (2-ethoxy-6-iodo-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B3910676.png)